molecular formula C19H18ClNO4S B2727642 12-(Benzenesulfonyl)-4-chloro-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 2097922-35-3

12-(Benzenesulfonyl)-4-chloro-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2727642
CAS No.: 2097922-35-3
M. Wt: 391.87
InChI Key: YCMFZKBNDDRTLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 12-(Benzenesulfonyl)-4-chloro-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0²⁷]trideca-2,4,6-trien-11-one is a tricyclic heterocyclic molecule featuring a complex fused-ring framework with multiple functional groups. Its structure includes a benzenesulfonyl substituent, chlorine and methyl groups, and oxygen/nitrogen heteroatoms within the tricyclic core. Such compounds are typically synthesized for applications in medicinal chemistry or materials science, where the interplay of substituents and heteroatoms influences reactivity, solubility, and target interactions. The determination of its crystal structure would likely employ SHELX programs, which are widely used for small-molecule crystallography .

Properties

IUPAC Name

12-(benzenesulfonyl)-4-chloro-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO4S/c1-19-11-15(14-10-12(20)8-9-16(14)25-19)17(18(22)21(19)2)26(23,24)13-6-4-3-5-7-13/h3-10,15,17H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMFZKBNDDRTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C(C(=O)N1C)S(=O)(=O)C3=CC=CC=C3)C4=C(O2)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound typically involves multi-step organic synthesis. One common route starts with the sulfonylation of an appropriate aromatic precursor to introduce the benzenesulfonyl group. The subsequent steps involve chlorination, methylation, and the formation of the azatricyclo scaffold through cyclization reactions.

Industrial Production Methods

In an industrial context, the synthesis of 12-(Benzenesulfonyl)-4-chloro-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one may utilize continuous flow reactors to improve the yield and efficiency. Catalysts such as Lewis acids can be employed to accelerate the reactions, and optimized temperature and pressure conditions ensure the compound’s purity and stability.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

  • Oxidation: The benzenesulfonyl group can be oxidized further under specific conditions.

  • Reduction: Reduction reactions may target the chlorine or nitro groups if present.

  • Substitution: Both nucleophilic and electrophilic substitution reactions can occur at different sites on the molecule.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

  • Substitution: Sodium hydride (NaH) or acetyl chloride (CH3COCl) for nucleophilic substitutions, and electrophiles such as bromine (Br2) for electrophilic substitutions.

Major Products

Major products depend on the site of reaction; for example, oxidation may yield sulfone derivatives, while reduction typically results in the dehalogenated product or amine derivatives.

Scientific Research Applications

The compound finds applications in:

  • Chemistry: As an intermediate in the synthesis of complex molecules.

  • Biology: Investigated for its potential activity as a pharmacophore.

  • Medicine: Explored for its role in drug design and development, particularly in targeting specific enzymes or receptors.

  • Industry: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The exact mechanism of action depends on the specific application:

  • Molecular Targets: It can interact with various enzymes, inhibiting or activating them, depending on the functional groups involved.

  • Pathways: The compound may participate in metabolic pathways, altering biochemical processes at the cellular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Key structural analogs differ in substituent type and position, significantly altering physicochemical and biological properties. For example:

Compound Name Substituents Molecular Framework Key Differences vs. Target Compound
12-(4-Chlorobenzenesulfonyl)-4-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0²⁷]trideca-2,4,6-trien-11-one 4-methoxy, 9-methyl [7.3.1.0²⁷] Methoxy (electron-donating) vs. chloro (EWG) at C4; single methyl vs. dimethyl at C9/C10
Target Compound 4-chloro, 9,10-dimethyl [7.3.1.0²⁷] Chloro group enhances electrophilicity; dimethyl increases steric bulk
  • Impact of Chloro vs. Methoxy: The chloro group (electron-withdrawing) at C4 in the target compound may enhance electrophilicity at adjacent positions, favoring nucleophilic substitution reactions.
  • Steric Effects : The 9,10-dimethyl groups in the target compound introduce greater steric hindrance compared to the 9-methyl substituent in the analog, possibly reducing metabolic degradation .

Heteroatom Variations in Tricyclic Frameworks

Heteroatom composition within the tricyclic framework critically influences electronic properties and stability:

Compound Name Heteroatoms Framework Key Properties
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 3,7-dithia (S), 5-aza (N) [9.2.1.0²,¹⁰.0⁴,⁸] Sulfur atoms increase lipophilicity and ring strain
Target Compound 8-oxa (O), 10-aza (N) [7.3.1.0²⁷] Oxygen improves solubility; smaller framework enhances rigidity
  • Thia vs. Oxa : Sulfur atoms in the dithia analog increase lipophilicity and may reduce solubility compared to the oxa-containing target compound. However, sulfur’s larger atomic size could introduce ring strain, affecting conformational stability.

Impact of Functional Groups on Physicochemical Properties

Functional groups such as sulfonyl and aromatic substituents modulate solubility, reactivity, and bioavailability:

Compound Name Functional Groups Inferred Properties
10-Benzoyl-4-methyl-1,9-diphenyl-4,8,10-triazatricyclo(5.2.2.0²,⁶)undec-8-ene-3,5-dione Benzoyl, triaza High polarity, potential for π-π stacking
Target Compound Benzenesulfonyl, chloro Moderate solubility, electrophilic sites
  • Benzenesulfonyl Group : The sulfonyl moiety in the target compound enhances solubility in polar solvents compared to benzoyl groups in , but may also introduce metabolic stability due to resistance to hydrolysis.
  • Chloro vs. Aryl Groups : The chloro substituent offers a site for further functionalization (e.g., cross-coupling), whereas bulky aryl groups in may limit synthetic flexibility.

Biological Activity

12-(Benzenesulfonyl)-4-chloro-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a synthetic organic compound with a complex molecular structure that includes multiple functional groups and heterocycles. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

Molecular Structure

The compound's systematic name reflects its intricate structure, which includes:

  • A benzenesulfonyl group
  • A chloro substituent
  • Multiple methyl groups
  • An oxa and azatricyclo framework

Biological Activity Overview

Research into the biological activity of this compound is still emerging. However, preliminary studies suggest several potential pharmacological properties:

Anticancer Activity

The compound's structure positions it as a candidate for anticancer research. Compounds with similar heterocyclic frameworks have been shown to exhibit significant anticancer properties by interacting with cellular mechanisms involved in apoptosis and cell cycle regulation.

Antimicrobial Properties

Preliminary studies indicate that derivatives of compounds with similar structures can possess antimicrobial activity. Their effectiveness against various bacterial strains could be explored further.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cell lines
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryPotential reduction in inflammatory markersOngoing studies

Case Study: Anticancer Mechanism

A study focusing on structurally similar compounds demonstrated their ability to inhibit Bcl-XL, a protein involved in regulating apoptosis. The compounds induced apoptosis in cancer cells by disrupting mitochondrial membrane integrity, leading to cell death. This mechanism may also be applicable to 12-(Benzenesulfonyl)-4-chloro-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one due to its structural similarities to known Bcl-XL inhibitors .

Synthesis and Reactivity

The synthesis of 12-(Benzenesulfonyl)-4-chloro-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one can be approached through various synthetic routes that optimize yield and purity. Understanding the reactivity of this compound is crucial for predicting its behavior in biological environments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.